molecular formula C53H77N13O11S2 B1243003 Skf 100398

Skf 100398

Cat. No.: B1243003
M. Wt: 1136.4 g/mol
InChI Key: SDFJYGJKEXYVCG-ZZTMPEIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a specific antagonist of the antidiuretic effect of both exogenous and endogenous arginine vasopressin . This compound is primarily used in scientific research to study the physiological and pharmacological effects of arginine vasopressin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SKF 100398 involves the incorporation of specific amino acid residues to mimic the structure of arginine vasopressin. The sequence includes { (1-Mercaptocyclohexyl)acetyl}- {Tyr (O-Ethyl)}-Phe-Val-Asn-Cys-Pro-Arg-Gly-NH2 with a disulfide bridge between the cysteine residues . The synthesis is typically carried out using solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to a growing peptide chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is usually stored in a sealed, moisture-free environment to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

SKF 100398 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound is stable under physiological conditions but can be modified chemically to study its interactions with various biological targets.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include protecting groups for amino acids, coupling reagents for peptide bond formation, and oxidizing agents for disulfide bridge formation. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from the reactions involving this compound are typically modified analogues of the original compound. These analogues are used to study the structure-activity relationships and to identify the key functional groups responsible for its biological activity.

Scientific Research Applications

SKF 100398 is widely used in scientific research to study the physiological and pharmacological effects of arginine vasopressin. It is used in various fields, including:

Mechanism of Action

SKF 100398 exerts its effects by specifically antagonizing the antidiuretic effect of arginine vasopressin. It binds to the vasopressin receptors in the kidneys, preventing arginine vasopressin from exerting its hydrosmotic effect. This results in increased urine output and decreased water reabsorption in the kidneys .

Comparison with Similar Compounds

Similar Compounds

    d(CH2)5Tyr(Me)VAVP: Another analogue of arginine vasopressin with similar antagonistic properties.

    d(CH2)5Tyr(Et)VAVP: A closely related compound with slight modifications in the amino acid sequence.

Uniqueness

SKF 100398 is unique due to its high specificity and potency as an antagonist of the antidiuretic effect of arginine vasopressin. Its structure allows for precise interactions with the vasopressin receptors, making it a valuable tool in scientific research .

Properties

Molecular Formula

C53H77N13O11S2

Molecular Weight

1136.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C53H77N13O11S2/c1-4-77-34-19-17-33(18-20-34)26-36-46(71)62-37(25-32-13-7-5-8-14-32)48(73)65-44(31(2)3)50(75)63-38(27-41(54)67)47(72)64-39(30-78-79-53(28-43(69)60-36)21-9-6-10-22-53)51(76)66-24-12-16-40(66)49(74)61-35(15-11-23-58-52(56)57)45(70)59-29-42(55)68/h5,7-8,13-14,17-20,31,35-40,44H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,73)(H4,56,57,58)/t35-,36-,37-,38-,39-,40-,44-/m0/s1

InChI Key

SDFJYGJKEXYVCG-ZZTMPEIHSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5

Pictograms

Irritant

Synonyms

1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-arginine vasopressin
1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-arginine vasopressin-(D-Tyr-L-Val-D-Arg)-isomer
1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-arginine vasopressin-(D-Tyr-L-Val-L-Arg)-isomer
argipressin,beta-mercapto beta,beta-cyclopentamethylenepropionic acid(1)-O-ethyltyrosyl(2)-valine(4)-
d(CH2)5(Tyr(Et)2)VAVP
d(CH2)5Tyr(Et)VAVP
SK and F 100398
SK and F 101498
SK and F-100398
SK and F-101498
SKF 100398
SKF 101498

Origin of Product

United States

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